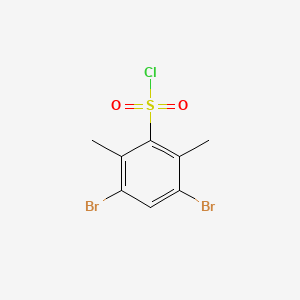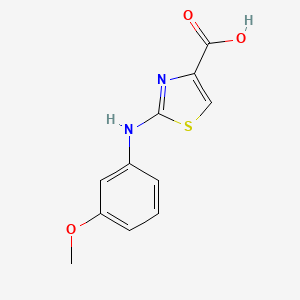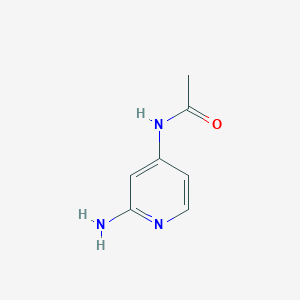
Dibrom-m-xylol-2-sulfochlorid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibrom-m-xylol-2-sulfochlorid (DBX) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a sulfonating agent that is used to introduce sulfonic acid groups into various organic compounds. DBX is a colorless to pale yellow liquid that is soluble in water and organic solvents. It has a molecular formula of C8H8Br2O3S and a molecular weight of 340.03 g/mol.
Applications De Recherche Scientifique
Nanosized N-Sulfonated Brönsted Acidic Catalysts
A nanosized N-sulfonic acid, specifically 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride, was developed and utilized as an efficient catalyst. This catalyst showed promising results in promoting the one-pot synthesis of hexahydroquinolines via one-pot four-component condensation of aryl aldehydes, 1,3-cyclohexadione derivatives, β-ketoesters, and ammonium acetate under solvent-free conditions. It demonstrated excellent yields in short reaction times and proved to be reusable several times without losing its catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthesis of Polyhydroquinoline Derivatives
A novel N-bromo sulfonamide reagent was synthesized and characterized for promoting the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s. This involved a one-pot pseudo five-component condensation reaction of phenylhydrazine, acetoacetate derivatives, and arylaldehydes, utilizing Br+ ions generated by the catalyst in a neutral medium. The methodology provided several advantages, including the use of non-toxic and inexpensive materials, high yields, short reaction times, and a clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014).
Catalytic Application in Tetrahydropyranylation/Depyranylation
N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide) was prepared and used as a catalyst for the tetrahydropyranylation of various types of alcohols and phenols in dichloromethane and depyranylation of these compounds in methanol at room temperature. This study provided a novel approach to catalysis in these processes (Khazaei, Rostami, & Mahboubifar, 2007).
Visible Light-Promoted NH-Halogenation
Dibrom-m-xylol-2-sulfochlorid and its derivatives were used in visible light-promoted NH-halogenation of sulfoximines, converting them to their corresponding N-halo derivatives via an in situ formed sulfoximidoyl-containing hypervalent iodine reagent. This process was conducted in the presence of air and was catalyst- and additive-free, offering an efficient and environmentally friendly method of NH-halogenation (Wang, Shi, & Bolm, 2021).
Propriétés
IUPAC Name |
3,5-dibromo-2,6-dimethylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2ClO2S/c1-4-6(9)3-7(10)5(2)8(4)14(11,12)13/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDBISCJHRJSCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Br)Br)C)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)



![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)
![2-[[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2404489.png)







